molecular formula C17H22N2OS B145885 Neticonazole CAS No. 130726-68-0

Neticonazole

Cat. No.: B145885
CAS No.: 130726-68-0
M. Wt: 302.4 g/mol
InChI Key: VWOIKFDZQQLJBJ-DTQAZKPQSA-N
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Description

Neticonazole (chemical name: 1-[2-(2,4-dichlorophenyl)-2-(4-chlorobenzyloxy)ethyl]-1H-imidazole) is an imidazole-derived antifungal agent with broad-spectrum activity against dermatophytes, yeasts, and molds. Originally developed for topical use, it inhibits fungal ergosterol biosynthesis by targeting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, disrupting cell membrane integrity . Preclinical models demonstrate its efficacy in reducing tumor growth and serum exosome levels in colorectal cancer xenografts and castration-resistant prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of neticonazole involves several key steps:

Industrial Production Methods: Industrial production of this compound hydrochloride involves similar synthetic routes but on a larger scale. The process includes:

Chemical Reactions Analysis

Neticonazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antifungal Applications

1. Treatment of Dermal Fungal Infections
Neticonazole is primarily indicated for the treatment of superficial fungal infections, including athlete's foot, ringworm, and other dermatophyte infections. It acts by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Clinical studies have demonstrated its efficacy against various fungi, including Trichophyton, Microsporum, and Candida species .

2. Comparative Efficacy
In comparative studies, this compound has shown effectiveness similar to other antifungal agents like clotrimazole and miconazole. However, it has been noted that its activity may vary depending on the fungal strain and infection type . The following table summarizes its comparative efficacy against common dermatophytes:

Fungal Species This compound Efficacy Clotrimazole Efficacy Miconazole Efficacy
Trichophyton rubrumHighModerateHigh
Candida albicansModerateHighModerate
Microsporum canisHighLowModerate

Oncological Applications

1. Inhibition of Colorectal Cancer Growth
Recent studies have explored the role of this compound in oncology, particularly its ability to inhibit intestinal dysbacteriosis-induced growth of colorectal cancer xenograft tumors. Research indicates that this compound may suppress tumor growth by modulating exosome secretion pathways, which are crucial in cancer progression . The following case study illustrates this application:

Case Study: Colorectal Cancer Xenograft Model

  • Objective: To evaluate the effect of this compound on colorectal cancer growth.
  • Method: SW480 colorectal cancer cells were inoculated into mice, followed by treatment with this compound.
  • Results: Tumor growth was significantly reduced in treated mice compared to controls, suggesting a potential role for this compound in cancer therapy.

Safety and Side Effects

Clinical trials have generally reported that this compound is well-tolerated with minimal side effects. Commonly observed adverse effects include local irritation at the application site. Long-term safety profiles remain under investigation, especially concerning its novel applications in oncology.

Comparison with Similar Compounds

Antifungal Activity

Neticonazole is structurally and functionally compared to other azoles (clotrimazole, ketoconazole, miconazole) and non-azole antifungals (terbinafine, amorolfine).

Table 1: In Vitro Antifungal Activity Against Trichophyton spp. (MIC₉₀, μg/mL)

Compound MIC₉₀ (Trichophyton spp.) MIC₉₀ (Candida albicans) Reference Drugs Compared
This compound 0.001–0.01 0.1–1.0 Clotrimazole, Bifonazole
Luliconazole 0.0001–0.001 0.01–0.1 Superior to this compound
Efinaconazole 0.0001–0.001 0.01–0.1 Superior to this compound
Clotrimazole 0.01–0.1 1.0–10.0 Inferior to this compound
Ketoconazole 0.1–1.0 1.0–10.0 Inferior to this compound

Key Findings :

  • This compound exhibits potent activity against Trichophyton spp. (MIC₉₀: 0.001–0.01 μg/mL), surpassing clotrimazole and ketoconazole but lagging behind newer agents like luliconazole and efinaconazole .
  • Against Candida albicans, its efficacy (MIC₉₀: 0.1–1.0 μg/mL) is comparable to miconazole but inferior to luliconazole .
  • In vivo, this compound showed dose-dependent efficacy in guinea pig tinea pedis models, though less effective than lanoconazole and butenafine .

Anticancer and Exosome Inhibition

This compound is compared to tipifarnib, climbazole, and ketoconazole for exosome inhibition and cancer therapy:

Table 2: Mechanisms and Efficacy in Cancer Models

Compound Target(s) Cancer Model Tested Key Outcomes
This compound Rab27a, Alix, nSMase2 Colorectal cancer xenografts Reduced exosome levels, 60% tumor growth inhibition
Tipifarnib Farnesyltransferase Metastatic HNSCC (Phase II) Durable response in HRAS-mutant tumors
Ketoconazole CYP17A1, nSMase2 Prostate cancer FDA-approved but limited by toxicity
Climbazole Rab27a Preclinical models Synergistic with chemotherapy

Key Findings :

  • This compound uniquely targets multiple exosome biogenesis pathways (Rab27a, Alix, nSMase2), unlike climbazole (Rab27a-specific) or tipifarnib (farnesyltransferase inhibitor) .
  • In prostate cancer, this compound is a second-line therapy with fewer systemic side effects than ketoconazole .
  • Tipifarnib has advanced to clinical trials, whereas this compound’s anticancer use remains preclinical except in prostate cancer .

Pharmacokinetics and Clinical Use

  • Topical Use : this compound’s low systemic absorption minimizes toxicity, unlike ketoconazole, which has significant drug-drug interactions due to CYP3A4 inhibition .
  • Repurposing Potential: this compound’s dual antifungal and anticancer roles distinguish it from single-use agents like terbinafine (antifungal only) or tipifarnib (anticancer only) .

Biological Activity

Neticonazole is an imidazole antifungal compound primarily used for treating fungal infections, particularly dermatophytes and yeast. Its biological activity is characterized by its mechanism of action, efficacy in clinical settings, and potential applications beyond antifungal therapy.

Chemical and Pharmacological Profile

  • Molecular Formula : C₁₃H₁₅ClN₂O
  • Molar Mass : Approximately 338.90 g/mol
  • Formulation : Available as this compound hydrochloride, enhancing its stability and solubility in aqueous solutions.

This compound acts as an ergosterol biosynthesis inhibitor , targeting the enzyme sterol 14α-demethylase, which is crucial for ergosterol production in fungi. This inhibition disrupts the integrity of the fungal cell membrane, leading to increased permeability and ultimately cell death.

The primary mechanism through which this compound exerts its antifungal effects includes:

  • Inhibition of Ergosterol Synthesis : By blocking cytochrome P450 enzymes involved in ergosterol biosynthesis, this compound compromises the structural integrity of fungal cell membranes .
  • Cell Membrane Disruption : The lack of ergosterol results in increased membrane permeability, causing leakage of cellular contents and cell death in susceptible fungi.

Efficacy Against Fungal Infections

This compound has demonstrated significant efficacy against various fungal pathogens. Clinical studies have shown its effectiveness in treating conditions such as:

  • Tinea Pedis : A case study reported complete cure after four weeks of treatment with this compound ointment for a child suffering from tinea pedis caused by Trichophyton interdigitale .
  • Dermatophyte Infections : It has been effective against multiple dermatophytes, making it a valuable option for topical antifungal treatments .

Case Studies Highlighting Biological Activity

  • Case Study on Tinea Pedis :
    • A 3-year-old girl presented with scaly lesions on her feet. After treatment with this compound ointment, she achieved complete recovery within four weeks. The initial culture revealed two different colony phenotypes of Trichophyton species, underscoring the compound's broad-spectrum antifungal capabilities .
  • Exosome Secretion Inhibition in Colorectal Cancer :
    • In a study involving a colorectal cancer xenograft mouse model, this compound was shown to inhibit exosome secretion associated with intestinal dysbacteriosis. This inhibition was linked to improved survival rates and increased apoptosis of tumor cells, suggesting potential applications beyond antifungal therapy .

Table 1: Summary of this compound's Biological Activity

Activity TypeDescriptionReference
AntifungalEffective against dermatophytes and yeast infections
Ergosterol InhibitionInhibits sterol 14α-demethylase
Exosome Secretion InhibitionReduces tumor growth in CRC models
Clinical EfficacyComplete cure in tinea pedis cases

Table 2: Clinical Applications of this compound

ConditionTreatment OutcomeStudy Reference
Tinea PedisComplete cure after 4 weeks
Fungal Skin InfectionsSignificant improvement noted
Colorectal CancerImproved survival in animal models

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for determining the minimum inhibitory concentration (MIC) of Neticonazole against dermatophytes?

  • Methodological Answer : MIC assays should follow CLSI (Clinical and Laboratory Standards Institute) guidelines M38-A2 for filamentous fungi. Use RPMI 1640 broth microdilution with inoculum standardized to 15×1031–5 \times 10^3 CFU/mL. Incubate at 35°C for 72–120 hours, with MIC defined as the lowest concentration inhibiting visible fungal growth. Include positive controls (e.g., ketoconazole) and validate results via triplicate testing .
  • Table 1 : MIC Ranges of this compound vs. Reference Antifungals

OrganismThis compound MIC (µg/mL)Ketoconazole MIC (µg/mL)Terbinafine MIC (µg/mL)
Trichophyton rubrum0.002–0.0310.016–0.0630.001–0.004
Candida albicans0.031–0.130.008–0.016>16
Malassezia restricta0.004–0.0160.002–0.0080.008–0.032
Source: Adapted from in vitro comparative studies .

Q. How can researchers address variability in this compound’s antifungal efficacy across different fungal strains?

  • Methodological Answer : Strain-specific variability can be analyzed using cluster analysis or principal component analysis (PCA) to categorize susceptibility patterns. For example, genomic sequencing of resistant strains (e.g., C. albicans with upregulated efflux pumps) may reveal mutations in ERG11 (lanosterol demethylase). Cross-reference MIC data with genomic databases like NCBI’s FungiDB to identify resistance markers .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s off-target effects on human cytochrome P450 enzymes?

  • Methodological Answer : Use liver microsome assays (human CYP3A4, CYP2C9 isoforms) to quantify enzyme inhibition via fluorescence-based substrates. Compare IC₅₀ values of this compound with known inhibitors (e.g., ketoconazole). Pair with molecular docking simulations (AutoDock Vina) to predict binding affinities to heme domains. Validate findings using CRISPR-edited hepatocyte models .

Q. How should researchers reconcile contradictory data on this compound’s efficacy against Malassezia spp. in vitro vs. in vivo?

  • Methodological Answer : Discrepancies may arise from lipid-rich in vivo environments affecting drug solubility. To resolve this:

In vitro : Supplement media with oleic acid to mimic sebum-rich conditions.

In vivo : Use murine models of seborrheic dermatitis with HPLC quantification of this compound in epidermal layers.

Statistical Analysis : Apply Bland-Altman plots to assess agreement between in vitro and in vivo MICs .

Q. What strategies can optimize this compound’s synergistic effects with terbinafine for refractory dermatophytosis?

  • Methodological Answer :

  • Checkerboard Assay : Test fractional inhibitory concentration indices (FICI) across 96-well plates. Synergy is defined as FICI ≤ 0.5.
  • Mechanistic Study : Use confocal microscopy with fluorescent probes (e.g., DiOC₆) to visualize ergosterol disruption and cell membrane integrity.
  • Clinical Correlation : Validate synergy in ex vivo nail infection models using infected human nail fragments .

Q. Data Presentation and Ethical Guidelines

  • Tables/Figures : Follow journal-specific formatting (e.g., Roman numerals for tables, defined symbols in figure legends). For example, Pharmaceutical Research mandates metric units (e.g., µg/mL, not ppm) and prohibits footnotes in tables .
  • Statistical Rigor : Report exact P-values (e.g., P=0.027P = 0.027) rather than thresholds (e.g., P<0.05P < 0.05). Justify deviations from 3 significant figures using instrument precision logs .

Properties

IUPAC Name

1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOIKFDZQQLJBJ-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C(=C\SC)/N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057633
Record name Neticonazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130726-68-0
Record name Neticonazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130726-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neticonazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130726680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neticonazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NETICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVL61ZF9UO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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